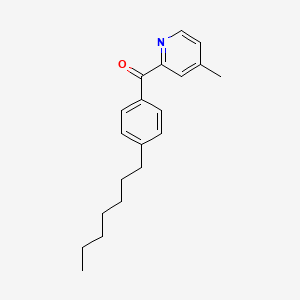

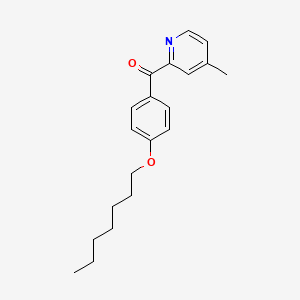

3-Methyl-2-(4-pentylbenzoyl)pyridine

Übersicht

Beschreibung

3-Methyl-2-(4-pentylbenzoyl)pyridine (MPBP) is a synthetic compound that belongs to the family of pyridine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience. MPBP is known to have a high affinity for the nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system (CNS).

Wissenschaftliche Forschungsanwendungen

Overview of Heterocyclic Compounds in Research

Research on compounds similar to 3-Methyl-2-(4-pentylbenzoyl)pyridine, particularly those involving pyridine and its derivatives, has been extensive due to their significant applications in various scientific fields. Pyridine derivatives are known for their broad spectrum of biological activities, making them crucial in medicinal chemistry and other scientific domains. These compounds have been explored for their potential in drug development, catalysis, and materials science, among other areas.

Applications in Medicinal Chemistry

Pyridine and its derivatives, including structures similar to this compound, play a pivotal role in medicinal chemistry. They have been reported to possess various biological activities, with numerous compounds currently in clinical use. Their applications span across a wide range of therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory treatments. The unique structural features of these compounds allow for effective binding with different enzymes and receptors in biological systems, facilitating the development of new pharmaceuticals (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).

Role in Chemosensing

In addition to their medicinal importance, pyridine derivatives are highly effective in chemosensing applications due to their high affinity for various ions and neutral species. They have been used as chemosensors for the determination of different species in environmental, agricultural, and biological samples. This makes them valuable tools in analytical chemistry for detecting and quantifying specific analytes (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Contributions to Materials Science

Pyridine derivatives have also found applications in materials science, particularly in the development of new materials for solid-phase extraction, separation, and purification processes. Their unique properties have been exploited in modifying materials for enhanced performance in various analytical techniques, including liquid and gas chromatography and capillary electrophoresis. Ionic liquid-modified materials, in particular, have shown great potential in this area, offering improved selectivity and sensitivity for the extraction and separation of complex mixtures (Vidal, Riekkola, & Canals, 2012).

Potential in Optoelectronics

Moreover, the incorporation of pyridine and its derivatives into π-extended conjugated systems has shown great promise in the creation of novel optoelectronic materials. These compounds have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, contributing to advancements in the field of optoelectronics. The development of luminescent small molecules and chelate compounds featuring pyridine or pyrimidine rings highlights the versatility and potential of these heterocycles in the design of new materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

(3-methylpyridin-2-yl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-8-15-9-11-16(12-10-15)18(20)17-14(2)7-6-13-19-17/h6-7,9-13H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKQIVOSQOEXLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

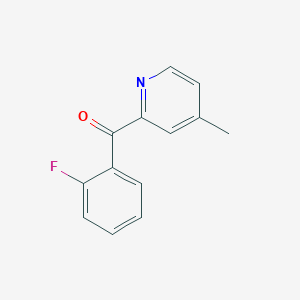

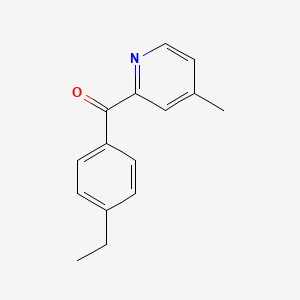

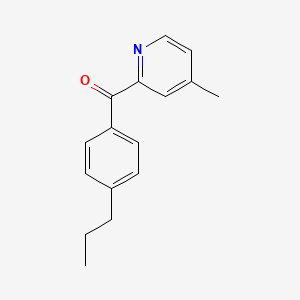

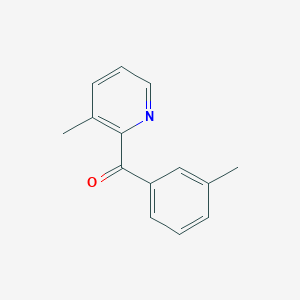

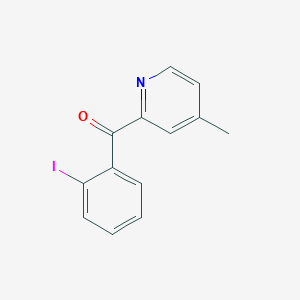

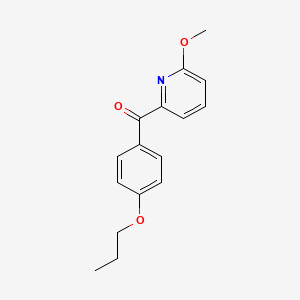

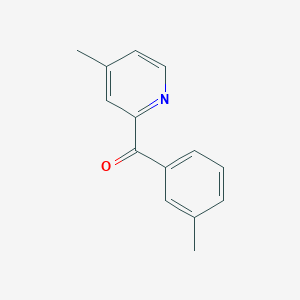

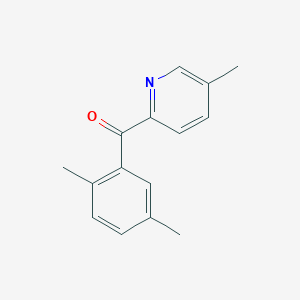

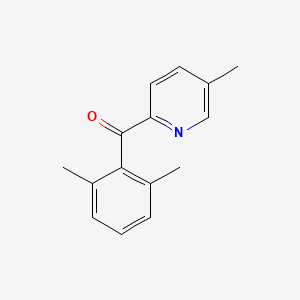

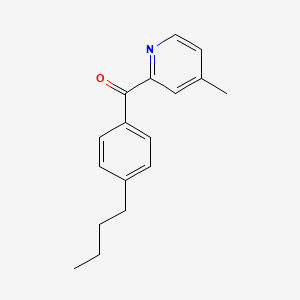

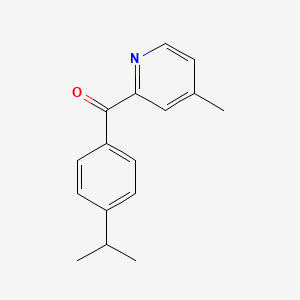

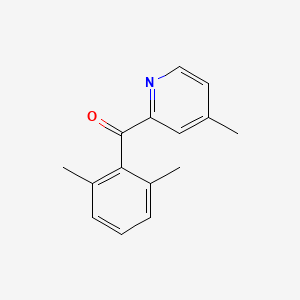

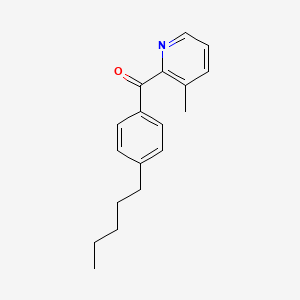

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.